Computed Lipophilicity (XLogP3) Advantage Over the N-Unsubstituted Analogue
The target compound exhibits a computed XLogP3 of 2.5, substantially higher than the XLogP3 of 0.1 for 5-methyl-1H-pyrazole-4-carbaldehyde (CAS 112758-40-4), the closest N-unsubstituted analogue [1][2]. This 2.4 log-unit difference corresponds to an approximately 250-fold greater predicted octanol-water partition coefficient, reflecting the significant impact of the 2,4-dimethylphenyl N1-substituent on overall hydrophobicity. For researchers designing compound libraries or optimizing lead series, this higher LogP translates into meaningfully altered membrane permeability and protein-binding profiles.
| Evidence Dimension | Computed LogP (XLogP3-AA) |
|---|---|
| Target Compound Data | XLogP3 = 2.5 |
| Comparator Or Baseline | 5-Methyl-1H-pyrazole-4-carbaldehyde (CAS 112758-40-4): XLogP3 = 0.1 |
| Quantified Difference | ΔXLogP3 = 2.4 (approx. 250-fold increase in predicted partition coefficient) |
| Conditions | PubChem-computed property (XLogP3 3.0 algorithm); not experimental logP |
Why This Matters
The 2.4-unit LogP differential directly impacts compound solubility, membrane permeability, and non-specific protein binding—critical parameters for scientists selecting building blocks for CNS-penetrant vs. peripherally restricted compound libraries.
- [1] PubChem Compound Summary for CID 60866482, 1-(2,4-Dimethylphenyl)-5-methyl-1H-pyrazole-4-carbaldehyde. National Center for Biotechnology Information (2025). View Source
- [2] PubChem Compound Summary for CID 2760056, 5-methyl-1H-pyrazole-4-carbaldehyde. National Center for Biotechnology Information (2025). View Source
